N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is an acetamide derivative characterized by a 2-chloro-5-(trifluoromethyl)phenyl group and a sulfanyl (-SH) substituent on the α-carbon of the acetamide backbone. The trifluoromethyl group confers electron-withdrawing properties, enhancing chemical stability and influencing interactions with biological targets.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NOS/c10-6-2-1-5(9(11,12)13)3-7(6)14-8(15)4-16/h1-3,16H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGYUJPRLXAPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CS)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381451 | |
| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217317-33-4 | |
| Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Coupling Approach
The diazotization-coupling strategy, exemplified in the synthesis of structurally related arylthiophenes, offers a viable pathway for introducing the 2-chloro-5-(trifluoromethyl)phenyl group. In this method, 2-chloro-5-(trifluoromethyl)aniline undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt. Subsequent coupling with a sulfur-containing nucleophile, such as mercaptoacetic acid, proceeds via a radical mechanism facilitated by copper(II) chloride (CuCl₂) in acetone.
Critical Steps:
- Temperature control during diazotization to prevent premature decomposition.
- Use of CuCl₂ as a catalyst to enhance coupling efficiency.
Challenges:
Direct Amidation of Mercaptoacetic Acid
This one-step approach involves reacting 2-chloro-5-(trifluoromethyl)aniline with mercaptoacetyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.
Reaction Scheme:
$$
\text{HS-CH}2\text{COCl} + \text{Ar-NH}2 \xrightarrow{\text{TEA, DCM}} \text{Ar-NH-C(O)-CH}_2\text{SH} + \text{HCl}
$$
Advantages:
- Simplicity and fewer purification steps.
- High atom economy.
Limitations:
Nucleophilic Substitution on Chloroacetamide Intermediate
A two-step process begins with synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]chloroacetamide by reacting the aniline derivative with chloroacetyl chloride. Subsequent nucleophilic substitution with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C introduces the sulfhydryl group.
Optimization Considerations:
- Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of SH⁻.
- Reaction time: Prolonged heating (>8 hours) improves conversion but risks disulfide formation.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Chloroacetamide formation | 72 | 95 |
| Thiol substitution | 58 | 88 |
Industrial Production Methods
Scale-up efforts prioritize continuous flow reactors to mitigate exothermic risks during diazotization. Automated pH control and in-line FTIR monitoring ensure consistent diazonium salt formation. For the nucleophilic substitution route, fixed-bed reactors packed with immobilized thiolate catalysts (e.g., thiophenol on silica) reduce reagent waste and improve throughput.
Key Industrial Challenges:
- Safe handling of volatile thiols necessitates closed-loop systems.
- Cost-effective recovery of CuCl₂ catalysts in coupling reactions.
Analytical Characterization
Post-synthesis analysis employs tandem techniques to verify structural integrity:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 322.0241 [M+H]⁺.
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.58 (d, J = 2.0 Hz, 1H, Ar-H), 3.21 (s, 2H, CH₂S), 1.98 (s, 1H, SH).
- X-ray Crystallography: Resolves dihedral angles between aryl and acetamide planes, critical for assessing conformational stability.
Comparative Analysis of Synthesis Pathways
The table below evaluates the feasibility of each method:
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia, sodium alkoxides, polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogs:
¹Calculated based on molecular formula; ²From ; ³Estimated using atomic masses.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and analogs (e.g., ) enhances stability and influences lipophilicity.
- Sulfur-Containing Moieties : Sulfanyl (-SH), thiadiazole (), and sulfamoyl () groups modulate hydrogen bonding and redox activity.
(a) Thiadiazole Derivatives ()
- : The 5-amino-thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance interactions with enzymes or receptors.
- : The 4-methoxybenzylsulfanyl group may improve membrane permeability due to moderate lipophilicity, while the thiadiazole core could confer metabolic stability .
(b) Morpholino Derivative ()
- The morpholino group’s cyclic ether-amine structure enhances solubility and bioavailability. Such derivatives are often explored in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .
(c) Sulfamoyl and Trifluoroacetyl Analogs ()
- The trifluoroacetyl group may resist metabolic degradation, prolonging biological activity .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted phenyl ring, a trifluoromethyl group, and a sulfanyl group linked to an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 526.0 g/mol. The unique structure contributes to its diverse pharmacological properties, including antimicrobial and anticancer activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, influencing signaling pathways critical for cell survival and proliferation. For example, preliminary studies suggest it could act on protein tyrosine phosphatases (PTPs), which are implicated in several diseases, including cancer and diabetes .
- Receptor Modulation : The trifluoromethyl and chloro groups may enhance binding affinity to certain receptors, potentially modulating their activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has shown promising results in anticancer assays. Studies report IC50 values in low micromolar ranges against several cancer cell lines, including HCT-116 (colorectal cancer) and MCF-7 (breast cancer). For instance, one study indicated an IC50 of 1.9 µg/mL for HCT-116 cells, which is comparable to standard chemotherapeutics like doxorubicin .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against multiple bacterial strains with low MIC values. |
| Study 2 | Anticancer Activity | Reported IC50 values of 1.9 µg/mL against HCT-116 cells; showed selective cytotoxicity compared to normal cells. |
| Study 3 | Mechanism of Action | Identified potential targets in PTPs; suggested further investigation into binding interactions and pathways. |
Q & A
Q. What are the key steps in synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide, and how can reaction progress be monitored?
Methodological Answer: The synthesis typically involves a multi-step route:
Sulfanyl Group Introduction : Reacting a chloroacetamide precursor with a thiolating agent (e.g., thiourea or H2S under controlled pH).
Aromatic Substitution : Coupling the intermediate with 2-chloro-5-(trifluoromethyl)aniline via nucleophilic aromatic substitution, often requiring anhydrous conditions and a base like triethylamine.
Purification : Column chromatography or recrystallization using solvents such as dichloromethane/hexane mixtures.
Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to track intermediates and confirm product formation at each stage .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Essential for verifying the aromatic proton environment (e.g., distinguishing chloro and trifluoromethyl substituents) and acetamide backbone. For example, the sulfanyl (-SH) proton may appear as a broad singlet near δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and detects fragmentation patterns.
- FT-IR : Validates the presence of key functional groups (e.g., C=O stretch ~1650 cm<sup>−1</sup>, S-H stretch ~2550 cm<sup>−1</sup>) .
Q. What solvents are optimal for its synthesis and purification based on its physicochemical properties?
Methodological Answer:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during coupling reactions.
- Purification : Use dichloromethane (DCM) or tetrahydrofuran (THF) for column chromatography due to the compound’s moderate polarity. Avoid protic solvents (e.g., methanol) to prevent premature thiol oxidation .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield using statistical experimental design (DoE)?
Methodological Answer:
- DoE Parameters : Vary temperature, stoichiometry, and reaction time. For example, a central composite design (CCD) can identify optimal conditions for the coupling step.
- Flow Chemistry : Continuous-flow systems improve reproducibility and heat management, as demonstrated in analogous syntheses of sulfanylacetamides .
- Response Surface Methodology (RSM) : Quantifies interactions between variables (e.g., excess thiolating agent improves yield but may require tighter pH control) .
Q. How should contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and microbial strains (e.g., S. aureus ATCC 25923) across studies.
- Purity Validation : Ensure ≥95% purity via HPLC and exclude trace solvent residues (e.g., DMSO) that may confound results .
- Mechanistic Studies : Compare dose-response curves and time-kill assays to differentiate bactericidal vs. cytotoxic modes of action .
Q. What reaction mechanisms govern functionalization of the sulfanylacetamide core (e.g., oxidation or alkylation)?
Methodological Answer:
- Oxidation : The -SH group reacts with H2O2 or mCPBA to form sulfinic/sulfonic acids. Monitor via <sup>19</sup>F NMR to detect trifluoromethyl stability.
- Alkylation : Use alkyl halides (e.g., methyl iodide) in basic conditions (K2CO3/DMF) to generate thioethers. Kinetic studies (UV-Vis or LC-MS) reveal rate dependencies on steric hindrance from the trifluoromethyl group .
Q. How can crystallographic studies resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation of a saturated acetonitrile solution. The trifluoromethyl group’s electron-withdrawing effect often stabilizes planar conformations.
- Density Functional Theory (DFT) : Compare experimental bond angles/distances with computational models to validate intramolecular interactions (e.g., S-H···O=C hydrogen bonding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
